molecular formula C12H27N B7769518 Dodecylamine CAS No. 68155-27-1

Dodecylamine

Cat. No.: B7769518
CAS No.: 68155-27-1
M. Wt: 185.35 g/mol
InChI Key: JRBPAEWTRLWTQC-UHFFFAOYSA-N
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Description

C12H27N . It is a long-chain amine with a twelve-carbon alkyl chain attached to an amino group. This compound is commonly used in various industrial applications due to its surfactant properties and its ability to act as a corrosion inhibitor .

Mechanism of Action

Target of Action

Dodecylamine primarily targets the spores of various Firmicute species . These spores are dormant, highly resistant forms of bacteria that can survive in harsh conditions. They are a significant concern in the food and medical industries due to their resistance to common disinfection procedures .

Mode of Action

This compound interacts with its targets by damaging their inner membrane . This damage results in the loss of the membrane’s function as a permeability barrier . The compound is also likely to form hydrophobically stabilized salt bridges with carboxylate anions of the spore cortex, a structure critical in maintaining a low water content in the spore core .

Biochemical Pathways

It is known that the compound causes the cores of the killed spores to be stained by the nucleic acid stain propidium iodide . Additionally, this compound-killed wild-type and germination-deficient spores release their stores of phosphate-containing small molecules .

Pharmacokinetics

It is known that the compound is soluble in water at a concentration of 35 g/L at 25 °C . This solubility could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the rapid killing of spores of multiple Firmicute species . Some of the killed spores subsequently germinate , suggesting that the compound may also have an impact on the germination process.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound kills spores more rapidly under optimal conditions and more slowly under non-optimal conditions . Spores treated with this compound are also more sensitive to killing by a subsequent heat treatment . These findings suggest that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is used.

Biochemical Analysis

Biochemical Properties

Dodecylamine interacts with various biomolecules, primarily through hydrophobic interactions due to its long alkyl chain. It has been shown to interact with enzymes and proteins, altering their function and activity . For instance, it has been used as a carrier in the transport of As (III) via supported liquid membrane in acidic medium .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to rapidly kill spores of multiple Firmicute species . This killing is believed to occur through damage to the spores’ inner membrane, leading to loss of the membrane’s permeability barrier .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules at the molecular level. For example, in the case of spore killing, this compound damages the inner membrane of the spores, leading to loss of the membrane’s permeability barrier . This suggests that this compound interacts with the lipid components of the membrane, disrupting its integrity and function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in the case of spore killing, the rate of killing can vary depending on the conditions of the experiment

Metabolic Pathways

This compound is not a naturally occurring metabolite and does not participate in known metabolic pathways . It has been shown to be metabolized by certain bacteria, such as Pseudomonas MA3, which can use this compound as a sole carbon and energy source .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. For instance, it has been used as a carrier in the transport of As (III) via supported liquid membrane in acidic medium

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanenitrile in the presence of a catalyst such as nickel or cobalt. The reaction typically occurs under high pressure and temperature conditions . Another method involves the reaction of dodecanol with ammonia in the presence of a dehydrating agent .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of dodecanenitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert the nitrile group to an amine group. The reaction is typically carried out in a continuous flow reactor to ensure high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Dodecylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: this compound is unique due to its twelve-carbon chain, which provides a balance between hydrophobicity and reactivity. This makes it more effective as a surfactant and emulsifying agent compared to shorter-chain amines like octylamine and decylamine. Longer-chain amines like hexadecylamine may have higher hydrophobicity but are less reactive and harder to handle in industrial processes .

Properties

IUPAC Name

dodecan-1-amine
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InChI

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3
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InChI Key

JRBPAEWTRLWTQC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCN
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Molecular Formula

C12H27N
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Related CAS

2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride)
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DSSTOX Substance ID

DTXSID3021984, DTXSID801022411
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Molecular Weight

185.35 g/mol
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Physical Description

Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

259 °C
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Flash Point

352 °F (COC)
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Solubility

Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor
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Density

0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³
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Vapor Pressure

0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C
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Color/Form

OIL

CAS No.

124-22-1, 68155-27-1
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Melting Point

28.3 °C, 28 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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